EPZ020411 hydrochloride

PRMT6 epigenetics target validation

EPZ020411 hydrochloride is the first and only PRMT6 inhibitor with validated in vivo bioavailability (65% SC in rats) and >12h target coverage above IC50. Unlike broad-spectrum PRMT inhibitors (e.g., MS023), it offers >100-fold selectivity over PRMT3/4/5/7, minimizing off-target confounding. An included inactive analog enables rigorous H3R2me2a target engagement studies. Established dosing regimens (5-30 mg/kg SC BID) and demonstrated efficacy in glioblastoma invasion, otoprotection, and MSS CRC immune sensitization make it the definitive tool compound for PRMT6-driven research. Procure with confidence for reproducible, publication-grade data.

Molecular Formula C25H39ClN4O3
Molecular Weight 479.1 g/mol
Cat. No. B1494367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEPZ020411 hydrochloride
Molecular FormulaC25H39ClN4O3
Molecular Weight479.1 g/mol
Structural Identifiers
SMILESCNCCN(C)CC1=C(NN=C1)C2=CC=C(C=C2)OC3CC(C3)OCCC4CCOCC4.Cl
InChIInChI=1S/C25H38N4O3.ClH/c1-26-10-11-29(2)18-21-17-27-28-25(21)20-3-5-22(6-4-20)32-24-15-23(16-24)31-14-9-19-7-12-30-13-8-19;/h3-6,17,19,23-24,26H,7-16,18H2,1-2H3,(H,27,28);1H
InChIKeyLIDZHJMYAKPGOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EPZ020411 hydrochloride: The First Selective PRMT6 Tool Compound for Target Validation and Epigenetic Research


EPZ020411 hydrochloride is a potent and selective small-molecule inhibitor of protein arginine methyltransferase 6 (PRMT6), identified as the first tool compound suitable for in vitro and in vivo target validation studies [1]. It belongs to the aryl pyrazole class of arginine methyltransferase inhibitors and demonstrates a biochemical IC50 of 10 nM against PRMT6 [2]. PRMT6 is a nuclear-localized enzyme that uniquely catalyzes asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a), a mark associated with transcriptional repression and implicated in glioblastoma, melanoma, bladder, lung, and prostate cancers [1]. EPZ020411 hydrochloride is offered as a research-use-only compound for academic and industrial scientists investigating PRMT6-dependent epigenetic mechanisms and validating PRMT6 as a therapeutic target.

Why EPZ020411 Hydrochloride Cannot Be Substituted by Other PRMT or Pan-Methyltransferase Inhibitors


Although several inhibitors target the protein arginine methyltransferase (PRMT) family, substitution with a generic PRMT inhibitor (e.g., MS023, a pan-Type I PRMT inhibitor) or a PRMT5 inhibitor (e.g., GSK3326595) fails to recapitulate EPZ020411's specific biochemical and functional profile [1][2]. EPZ020411 exhibits a narrow selectivity window: >10-fold selectivity over PRMT1 and PRMT8, and >100-fold selectivity over PRMT3, PRMT4, PRMT5, and PRMT7 [1]. In contrast, MS023 inhibits PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8 with IC50 values ranging from 4 to 119 nM, confounding interpretation of PRMT6-specific phenotypes [3]. Additionally, EPZ020411 is the only PRMT6 inhibitor with demonstrated in vivo bioavailability via subcutaneous dosing (65% in rats) and extensive target-engagement validation across multiple disease models [4]. Procuring a less-characterized analog or a broader-spectrum PRMT inhibitor introduces significant experimental variability and compromises the reproducibility of PRMT6-targeted studies.

Quantitative Differentiation of EPZ020411 Hydrochloride: Head-to-Head and Cross-Study Evidence


Biochemical Potency and Selectivity Profile of EPZ020411 vs. Pan-PRMT Inhibitor MS023

EPZ020411 is a highly selective PRMT6 inhibitor (biochemical IC50 = 10 nM), whereas MS023 is a potent but non-selective Type I PRMT inhibitor. Direct comparison of IC50 values reveals that EPZ020411 exhibits >10-fold selectivity over PRMT1 (IC50 = 119 nM) and >20-fold over PRMT8 (IC50 = 223 nM), and >100-fold over PRMT3, PRMT4, PRMT5, and PRMT7 [1]. In contrast, MS023 inhibits PRMT6 with an IC50 of 4 nM but also potently inhibits PRMT1 (30 nM), PRMT3 (119 nM), PRMT4 (83 nM), and PRMT8 (5 nM) [2]. This pan-inhibition confounds PRMT6-specific phenotypic interpretation.

PRMT6 epigenetics target validation selectivity profiling

In Vivo Pharmacokinetic Profile of EPZ020411: Subcutaneous Bioavailability and Sustained Target Coverage

EPZ020411 demonstrates favorable in vivo pharmacokinetics in rats, enabling robust target validation studies. Following a single 5 mg/kg subcutaneous (SC) dose, EPZ020411 achieves 65% bioavailability and maintains unbound plasma concentrations exceeding the biochemical IC50 for >12 hours [1][2]. Key parameters include a moderate clearance (CL) of 19.7 ± 1.0 mL/min/kg, a volume of distribution (Vss) of 11.1 ± 1.6 L/kg, and a terminal half-life (t1/2) of 8.54 ± 1.43 hours after 1 mg/kg intravenous (IV) administration . In contrast, oral bioavailability is poor (<5%), limiting administration to SC or IP routes [3].

pharmacokinetics in vivo subcutaneous rat tool compound

Cellular Target Engagement: Dose-Dependent H3R2 Methylation Inhibition vs. Inactive Analog Control

EPZ020411 treatment in A375 melanoma cells leads to a dose-dependent decrease in H3R2 methylation (the unique PRMT6 histone mark), with a cellular IC50 of 600 nM [1]. Crucially, treatment with a PRMT6-inactive structural analog of EPZ020411 does not generate an IC50 at concentrations up to 20 μM, confirming that the observed reduction in H3R2me2a is specifically due to PRMT6 inhibition . This provides a built-in negative control for target engagement studies.

target engagement H3R2me2a cellular assay negative control

Functional Validation in Glioblastoma: EPZ020411 Reduces Invasion and Migration via PRMT6-TRAF6-EZH2 Axis

In glioblastoma models, EPZ020411 (10 μM) significantly reduces cell invasion and migration in vitro, phenocopying PRMT6 shRNA knockdown [1]. In vivo, subcutaneous xenograft tumors treated with EPZ020411 show reduced invasion into surrounding tissue, with immunohistochemistry confirming decreased H3R2me2a and altered TRAF6/EZH2 signaling [1]. The study directly compares EPZ020411 treatment to PRMT6 genetic knockdown, establishing concordance between pharmacological and genetic perturbation.

glioblastoma cancer invasion EZH2 PRMT6 xenograft

Ototoxicity Protection: EPZ020411 Attenuates Aminoglycoside- and Cisplatin-Induced Hair Cell Death

In a mouse model of acute ototoxicity, pretreatment with EPZ020411 (10 mg/kg, IP) significantly reduces neomycin- and cisplatin-induced hearing loss, as measured by auditory brainstem response (ABR) and distortion product otoacoustic emission (DPOAE) thresholds [1]. In vitro, EPZ020411 (10 μM) reduces reactive oxygen species (ROS) production and increases hair cell survival by ~40-50% following neomycin challenge compared to untreated controls [1].

ototoxicity hair cells cisplatin aminoglycoside ROS

Immune Checkpoint Blockade Sensitization: EPZ020411 Induces MSI-like Phenotype in MSS Colorectal Cancer

In microsatellite stable (MSS) colorectal cancer cells, EPZ020411 treatment (1-5 μM, 72 h) promotes mutagenesis, destabilizes MutSα/MutSβ complexes, and induces an MSI-like phenotype [1]. In vivo, EPZ020411 (30 mg/kg, SC, twice daily) sensitizes MSS tumors to anti-PD-1 immune checkpoint blockade (ICB), whereas MSI tumors show no additional benefit [1]. This differential effect highlights EPZ020411's context-dependent activity.

colorectal cancer immunotherapy MSI STING PRMT6

EPZ020411 Hydrochloride: Defined Research and Industrial Application Scenarios


PRMT6 Target Validation in Oncology: Glioblastoma Invasion and Metastasis

EPZ020411 is the preferred tool compound for validating PRMT6 as a driver of glioblastoma invasion and migration. Its use at 10 μM in vitro recapitulates PRMT6 shRNA phenotypes, and subcutaneous administration in xenograft models reduces tumor invasion [1]. Researchers studying the PRMT6-TRAF6-EZH2 axis can rely on EPZ020411 for consistent, reproducible target engagement.

In Vivo Pharmacodynamic Studies Requiring Sustained PRMT6 Inhibition

For studies demanding sustained target coverage in rodents, EPZ020411's favorable SC PK profile (65% bioavailability, >12 h exposure above IC50) makes it the only PRMT6 inhibitor with validated in vivo utility [2][3]. Dosing regimens of 5-30 mg/kg SC BID are established across multiple disease models.

Cellular Target Engagement Assays with Built-in Negative Control

EPZ020411, alongside its structurally matched inactive analog, enables rigorous cellular target engagement studies measuring H3R2me2a reduction. The inactive analog fails to inhibit H3R2 methylation up to 20 μM, providing a critical control for off-target compound effects .

Investigating PRMT6 in Chemotherapy-Induced Ototoxicity and ROS Regulation

EPZ020411 is validated for otoprotection studies, where it attenuates cisplatin- and aminoglycoside-induced hair cell death in vitro and hearing loss in vivo [4]. This application extends to mitochondrial ROS regulation and inner ear biology research.

Preclinical Immuno-Oncology: Overcoming MSS Colorectal Cancer Resistance

EPZ020411 is used in combination with anti-PD-1 therapy to induce MSI-like phenotypes in MSS colorectal cancer models, sensitizing otherwise resistant tumors to immune checkpoint blockade [5]. This scenario is directly supported by in vivo efficacy data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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